molecular formula C11H11BrN2O B1402011 3-Bromo-2-morpholinobenzonitrile CAS No. 1774898-77-9

3-Bromo-2-morpholinobenzonitrile

Cat. No.: B1402011
CAS No.: 1774898-77-9
M. Wt: 267.12 g/mol
InChI Key: MAGUCTHVZAGVLW-UHFFFAOYSA-N
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Description

3-Bromo-2-morpholinobenzonitrile: is an organic compound with the molecular formula C11H11BrN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a morpholine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-morpholinobenzonitrile typically involves the bromination of 2-morpholinobenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-morpholinobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-2-morpholinobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-morpholinobenzonitrile depends on its specific application. In chemical reactions, the bromine atom and the morpholine group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the morpholine group can influence the electronic properties of the benzene ring.

Comparison with Similar Compounds

    2-Bromo-4-morpholinobenzonitrile: Similar structure but with different substitution pattern.

    3-Chloro-2-morpholinobenzonitrile: Chlorine atom instead of bromine.

    3-Bromo-2-piperidinobenzonitrile: Piperidine group instead of morpholine.

Uniqueness: 3-Bromo-2-morpholinobenzonitrile is unique due to the presence of both a bromine atom and a morpholine group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

3-bromo-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGUCTHVZAGVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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